

Spectroscopic Analysis of Pentaethylene Glycol: A Technical Guide

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Compound of Interest

Compound Name: Pentaethylene glycol

Cat. No.: B054325

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **pentaethylene glycol**. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to Pentaethylene Glycol

Pentaethylene glycol is an oligomer of ethylene glycol with the chemical formula $\text{HO}(\text{CH}_2\text{CH}_2\text{O})_5\text{H}$. As a member of the polyethylene glycol (PEG) family, it is a hydrophilic and biocompatible molecule. Its well-defined structure and properties make it a valuable component in various applications, including as a linker in bioconjugation, a solvent, and a plasticizer. Spectroscopic analysis is crucial for confirming its identity, purity, and for studying its interactions in different chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of **pentaethylene glycol** by providing information about the chemical environment of its hydrogen (^1H) and carbon (^{13}C) nuclei.

The ^1H NMR spectrum of **pentaethylene glycol** is characterized by signals corresponding to the hydroxyl protons and the protons of the ethylene glycol repeating units. The chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ^1H NMR Spectroscopic Data for **Pentaethylene Glycol**

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Notes
HO-CH ₂ -	~3.72	Triplet	Protons on the terminal ethylene units adjacent to the hydroxyl group.
-OCH ₂ CH ₂ O-	~3.65	Singlet/Multiplet	Protons of the internal ethylene glycol repeating units. This often appears as a large, broad singlet due to the overlapping signals. [1]
HO-	Variable	Singlet (broad)	The chemical shift of the hydroxyl proton is highly dependent on solvent, temperature, and concentration due to hydrogen bonding.

Note: Data is compiled based on typical values for polyethylene glycols and specific data for **pentaethylene glycol** in CDCl₃.[\[1\]](#)

The ¹³C NMR spectrum provides information on the different carbon environments within the **pentaethylene glycol** molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Pentaethylene Glycol**

Assignment	Chemical Shift (δ , ppm)
HO-CH ₂ -	~61.5
-O-CH ₂ -CH ₂ -O- (internal)	~70.5
HO-CH ₂ -CH ₂ -O-	~72.6

Note: Chemical shifts are typical for polyethylene glycols and are based on data from similar structures.^[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **pentaethylene glycol** by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.

Table 3: IR Spectroscopic Data for **Pentaethylene Glycol**

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3600-3200	O-H stretch (hydrogen-bonded)	Strong, Broad
2950-2850	C-H stretch (aliphatic)	Strong
1465	C-H bend (scissoring)	Medium
1350	C-H bend (wagging)	Medium
~1100	C-O-C stretch (ether linkage)	Very Strong
1060	C-O stretch (alcohol)	Strong

Note: The C-O-C ether stretch is often the most prominent peak in the IR spectrum of polyethylene glycols.^{[3][4]}

Experimental Protocols

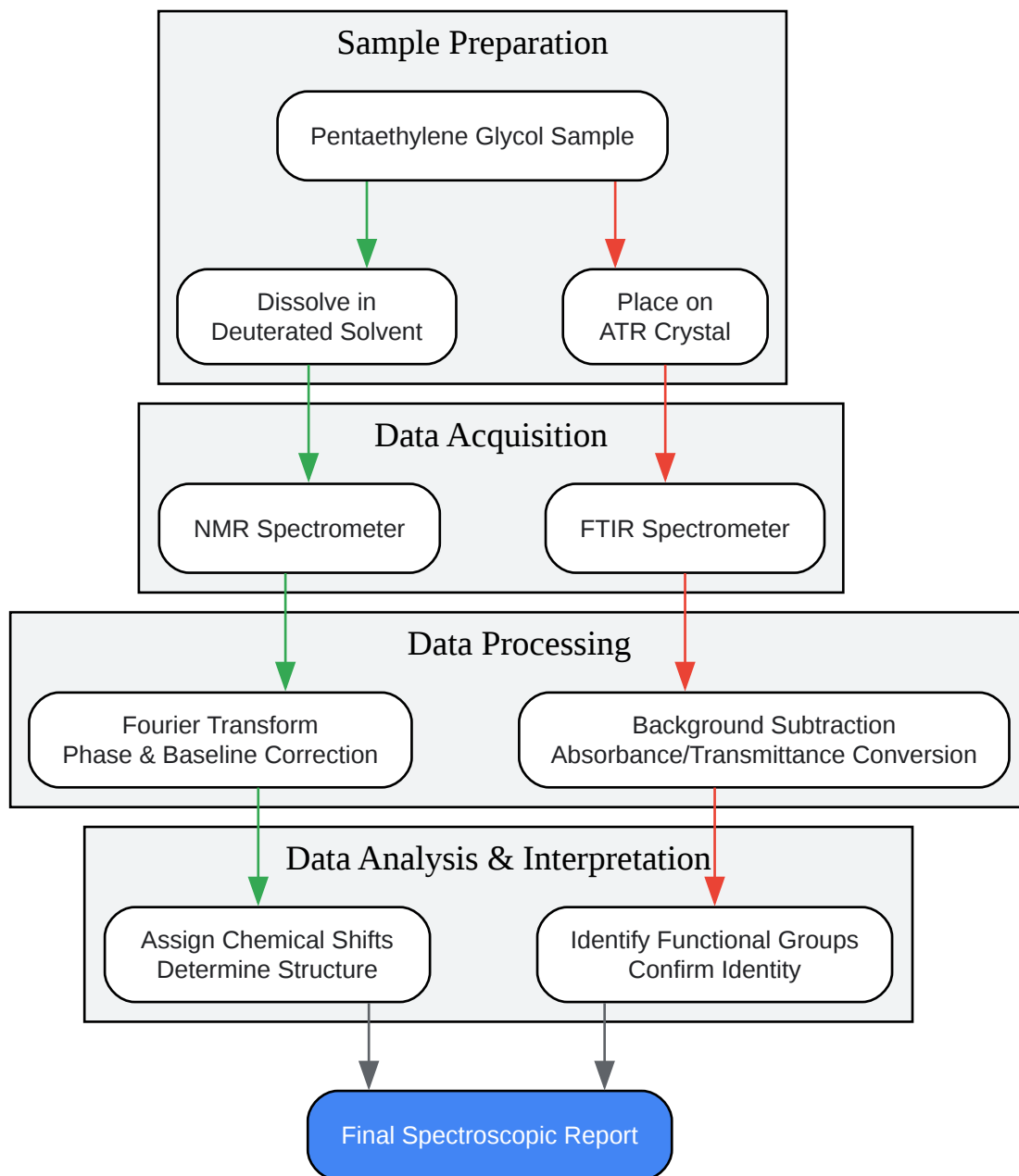
The following are generalized protocols for obtaining NMR and IR spectra of **pentaethylene glycol**.

- **Sample Preparation:** Dissolve approximately 10-20 mg of **pentaethylene glycol** in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterium Oxide, D₂O) in an NMR tube.

- Instrumentation: Utilize a nuclear magnetic resonance spectrometer, for example, a Bruker AMX300 operating at 300 MHz for ^1H NMR.
- Data Acquisition:
 - Acquire ^1H NMR spectra using a standard single-pulse experiment.
 - For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance signal-to-noise.
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).
- Sample Preparation: As **pentaethylene glycol** is a viscous liquid at room temperature, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Vertex 70.
- Data Acquisition:
 - Record a background spectrum of the clean ATR crystal.
 - Record the sample spectrum over a typical range of $4000\text{--}400\text{ cm}^{-1}$.
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A resolution of 4 cm^{-1} is generally sufficient.
- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **pentaethylene glycol**.



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Caption: Workflow for NMR and IR spectroscopic analysis of **pentaethylene glycol**.

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